molecular formula C8H5F4NO2 B1409579 Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate CAS No. 1227594-82-2

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Cat. No. B1409579
CAS RN: 1227594-82-2
M. Wt: 223.12 g/mol
InChI Key: OHDCGRVVFKANGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H5F4NO2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate” consists of 8 carbon atoms, 5 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 223.124 Da .

Scientific Research Applications

  • Nonsteroidal Antiandrogens

    A study by Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including those with methyl or trifluoromethyl groups. They found that trifluoromethyl series generally exhibited partial androgen agonist activity, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).

  • Conformational Analysis

    Abraham et al. (1997) used an improved LIS technique for conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates. This study provided insights into the conformer geometries and energies for these compounds (Abraham, Angioloni, Edgar, & Sancassan, 1997).

  • Trifluoromethylating Agent

    Chen and Duan (1993) developed Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate as a versatile trifluoromethylating agent for organic halides. This agent reacts with various iodides and bromides to produce trifluoromethyl compounds (Chen & Duan, 1993).

  • Photoredox Catalysis

    Yu, Xu, and Qing (2016) reported on the use of methyl fluorosulfonyldifluoroacetate under visible light photoredox conditions, which allows for the efficient generation of carbomethoxydifluoromethylated products from alkenes, styrenes, or heteroarenes (Yu, Xu, & Qing, 2016).

  • Photoredox Systems for Catalytic Fluoromethylation

    Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the potential of photoredox catalysis for radical reactions through visible-light-induced single-electron-transfer processes (Koike & Akita, 2016).

properties

IUPAC Name

methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDCGRVVFKANGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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